

# AZ6102: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AZ6102** is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of **AZ6102**, from its origins as a chemical hit to its evaluation in in vivo models. The document includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

## **Discovery History**

The development of **AZ6102** originated from a screening effort that identified a 2-phenyl quinazolinone compound as an initial hit. Through a process of lead optimization, researchers developed the pyrrolopyrimidinone compound, designated as **AZ6102** (also known as compound 25). This optimization aimed to enhance potency, selectivity, and pharmacokinetic properties suitable for in vivo pharmacological studies.

## **Mechanism of Action**







**AZ6102** exerts its therapeutic effect by inhibiting the poly(ADP-ribose) polymerase (PARP) catalytic domain of TNKS1 and TNKS2.[1] In the canonical Wnt signaling pathway, Tankyrases play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting TNKS1/2, **AZ6102** stabilizes Axin, thereby promoting the degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes, which are involved in cell proliferation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZ6102 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [AZ6102: A Technical Guide to its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587340#az6102-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com